2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[4-[2-(4-butylanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O2S3/c1-3-5-7-27-9-13-29(14-10-27)37-35(39)25-41-31-17-21-33(22-18-31)43-34-23-19-32(20-24-34)42-26-36(40)38-30-15-11-28(12-16-30)8-6-4-2/h9-24H,3-8,25-26H2,1-2H3,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXDLJIGXFEASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC=C(C=C4)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s uniqueness lies in its three sulfanyl bridges and dual butylphenyl substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s butylphenyl groups likely confer higher logP values compared to methoxy () or morpholino () derivatives, favoring membrane penetration but reducing aqueous solubility.
- Molecular Weight : Compounds with heterocycles (e.g., pyrimidine in ) exhibit lower molecular weights (~290–430 Da) than the target compound, which may exceed 500 Da due to its extended structure.
Crystallographic and Stability Data
- Hydrogen Bonding : Sulfonamide analogs () stabilize via N—H···O and C—H···O interactions. The target compound’s sulfanyl groups may instead favor S···H interactions or disulfide bridges, affecting crystallinity .
- Thermal Stability : Bulky substituents (e.g., butyl chains) could reduce melting points compared to compact heterocycles ().
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis involves multi-step reactions with sulfanyl and acetamide functionalization. Key steps include:
- Sulfonation and coupling : React 4-butylaniline with chloroacetyl chloride to form the sulfanyl-acetamide intermediate .
- Thioether linkages : Use Ullmann coupling or nucleophilic aromatic substitution to attach phenyl sulfanyl groups, employing CuI catalysis in DMF at 110–120°C .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : and NMR confirm sulfanyl and acetamide linkages. Aromatic protons appear at δ 7.2–7.8 ppm, while the acetamide carbonyl resonates at ~168 ppm .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 589.2) .
- IR : Stretching bands at 1650–1670 cm (C=O) and 2550–2600 cm (S-H, if present) .
Q. What solvent systems stabilize the compound for in vitro studies?
- Polar aprotic solvents : DMSO or DMF (0.1–1 mM stock solutions) prevent aggregation.
- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance solubility .
Advanced Research Questions
Q. How do the sulfanyl groups influence reactivity in nucleophilic substitutions?
The sulfanyl (-S-) moieties act as electron-rich sites, facilitating:
- Nucleophilic attacks : React with alkyl halides (e.g., methyl iodide) in THF at 50°C to form thioethers .
- Oxidation : Treatment with HO converts sulfanyl to sulfonyl groups, altering biological activity (confirmed via TLC monitoring) .
- Metal coordination : DFT studies suggest potential binding to Zn or Cu, relevant for metalloenzyme inhibition .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., hormesis) .
- Assay validation : Use orthogonal methods (e.g., fluorescence polarization and SPR) to confirm binding to kinase targets .
- Control experiments : Include inactive analogs (e.g., desulfanyl derivatives) to rule off-target effects .
Q. How can computational modeling predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~3.5) and CYP3A4 metabolism .
- Molecular docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2; PDB ID 5KIR), showing a docking score of −9.2 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
